molecular formula C20H22N4O3 B4927986 N-[(3,5-dimethoxyphenyl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide

N-[(3,5-dimethoxyphenyl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide

Cat. No.: B4927986
M. Wt: 366.4 g/mol
InChI Key: DTMPMJTWVFYSED-UHFFFAOYSA-N
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Description

N-[(3,5-dimethoxyphenyl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features two aromatic rings substituted with methoxy and methyl groups, respectively. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethoxyphenyl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (I) salts, such as copper (I) iodide, under mild conditions.

    Substitution Reactions: The aromatic rings are functionalized with methoxy and methyl groups through electrophilic aromatic substitution reactions. Common reagents for these reactions include methanol and methyl iodide, respectively.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the triazole derivative with an appropriate amine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethoxyphenyl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the aromatic rings can be oxidized to form corresponding quinones.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles under specific conditions.

    Substitution: The aromatic rings can undergo further substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are commonly employed.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of various substituted aromatic derivatives.

Scientific Research Applications

N-[(3,5-dimethoxyphenyl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,5-dimethoxyphenyl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The methoxy and methyl groups on the aromatic rings can enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[(3,5-dimethoxyphenyl)methyl]-1-[4-(methylthio)phenyl]methanamine: Similar structure but with a methylthio group instead of a methyl group.

    3,4-Dimethoxyphenethylamine: Contains a similar methoxy-substituted aromatic ring but lacks the triazole ring.

Uniqueness

N-[(3,5-dimethoxyphenyl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide is unique due to the presence of both the triazole ring and the specific substitution pattern on the aromatic rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-14-6-4-5-7-16(14)12-24-13-19(22-23-24)20(25)21-11-15-8-17(26-2)10-18(9-15)27-3/h4-10,13H,11-12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMPMJTWVFYSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(N=N2)C(=O)NCC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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